3-Phenylquinolizidine hydrochloride
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Overview
Description
3-Phenylquinolizidine hydrochloride is a chemical compound belonging to the class of quinolizidine alkaloids These alkaloids are known for their diverse biological activities and are found in various plant species
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylquinolizidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenyl-substituted intermediates with quinolizidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylquinolizidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitriles, and others.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizidine N-oxides, while reduction may produce reduced quinolizidine derivatives.
Scientific Research Applications
3-Phenylquinolizidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenylquinolizidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-Phenylquinolizidine hydrochloride can be compared with other quinolizidine alkaloids, such as:
Lupinine: Known for its presence in lupine plants and its potential medicinal properties.
Sparteine: Found in broom plants and used in various chemical reactions.
Swainsonine: Studied for its anticancer and antiviral activities.
The uniqueness of this compound lies in its specific structure and the presence of the phenyl group, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
CAS No. |
63716-75-6 |
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Molecular Formula |
C15H22ClN |
Molecular Weight |
251.79 g/mol |
IUPAC Name |
3-phenyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine;hydrochloride |
InChI |
InChI=1S/C15H21N.ClH/c1-2-6-13(7-3-1)14-9-10-15-8-4-5-11-16(15)12-14;/h1-3,6-7,14-15H,4-5,8-12H2;1H |
InChI Key |
HWCWLOMWKWGDCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CC(CCC2C1)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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